molecular formula C20H22O6 B1683670 Triptonide CAS No. 38647-11-9

Triptonide

Cat. No.: B1683670
CAS No.: 38647-11-9
M. Wt: 358.4 g/mol
InChI Key: SWOVVKGLGOOUKI-ZHGGVEMFSA-N
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Scientific Research Applications

Male Contraceptive Agent

Mechanism of Action:
Triptonide has been identified as a reversible non-hormonal male contraceptive. Research indicates that it disrupts spermiogenesis by binding to junction plakoglobin, which interferes with its downstream interactions necessary for normal sperm development. This results in sperm deformation and temporary infertility without causing systemic toxicity in treated subjects .

Key Findings:

  • Reversibility: Male fertility was restored within 4-6 weeks after cessation of this compound treatment in animal models .
  • Safety Profile: Histological examinations and biochemical assays indicated no significant adverse effects on vital organs in both mice and cynomolgus monkeys .

Table 1: Summary of this compound's Effects on Male Fertility

Study TypeSubjectTreatment DurationObserved EffectsReversibility
Animal StudyMice3-4 weeksSperm deformation, infertilityYes, within 4-6 weeks
Animal StudyCynomolgus Monkeys3-4 weeksNo systemic toxicityYes, within 4-6 weeks

Anti-Cancer Properties

This compound has shown promising results in inhibiting various types of cancer, particularly triple-negative breast cancer (TNBC). Its mechanisms include inducing apoptosis and inhibiting cancer cell migration and invasion.

Mechanism of Action:
this compound effectively targets key oncoproteins involved in cancer progression. It induces degradation of Twist1 and Notch1, which are crucial for epithelial-mesenchymal transition (EMT) and metastasis. Additionally, it suppresses the expression of pro-metastatic genes such as N-cadherin and vascular endothelial growth factor receptor 2 (VEGFR2) .

Key Findings:

  • Inhibition of Tumor Growth: In xenograft models, this compound significantly reduced tumor size and weight without observable toxicity .
  • Induction of Apoptosis: this compound treatment led to increased levels of cleaved poly (ADP-ribose) polymerase (PARP), indicating enhanced apoptosis in cancer cells .

Table 2: Summary of this compound's Anti-Cancer Effects

Cancer TypeModel TypeTreatment DosageKey Findings
Triple-Negative Breast CancerXenograft Mice3 mg/kg dailySignificant reduction in tumor size and weight
Various Cancer TypesCell Lines (HCC1806, MDA-MB-231)Variable concentrations (0-10 nM)Induced apoptosis, inhibited migration

Broader Therapeutic Potential

Beyond male contraception and cancer treatment, this compound's pharmacological profile suggests potential applications in other areas:

  • Anti-inflammatory Effects: Preliminary studies indicate that this compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects.
  • Leukemia Treatment: this compound has demonstrated anti-leukemic effects by inducing senescence in leukemia cells, suggesting its utility in hematological malignancies .

Biological Activity

Triptonide is a bioactive compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F. It has garnered attention for its diverse biological activities, particularly in the context of cancer therapy, anti-inflammatory effects, and immunosuppression. This article reviews the latest research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological effects through several molecular pathways:

  • Inhibition of Wnt/β-Catenin Signaling : this compound has been shown to inhibit Wnt3a-induced TOPFLASH-luciferase activity in a dose-dependent manner, targeting the C-terminal transcription domain of β-catenin. This inhibition is significant as abnormal activation of the Wnt/β-catenin pathway is implicated in various cancers .
  • Degradation of Oncoproteins : In triple-negative breast cancer (TNBC) models, this compound triggers the degradation of oncoproteins such as Twist1 and Notch1, leading to reduced cell migration and invasion. This mechanism also involves downregulation of NF-κB signaling and pro-metastatic gene expression .
  • Induction of Apoptosis : this compound has been demonstrated to induce apoptosis in Wnt-dependent cancer cells, suggesting its potential as an anticancer agent .

1. This compound in Triple-Negative Breast Cancer

A study conducted on TNBC cells revealed that this compound effectively inhibited tumor growth and metastasis in xenografted mice without observable toxicity. The treatment led to a significant reduction in tumor size and weight compared to control groups. Notably, three out of five mice treated with this compound showed complete remission, highlighting its potent anticancer properties .

ParameterControl GroupThis compound Group
Tumor size (mm³)1005
Tumor weight (g)1.50.03
Complete remission (%)0%60%

2. Anti-Lymphoma Activity

This compound has also been identified as a potent anti-lymphoma agent. In vitro studies indicated that doses ranging from 2.5 to 10 nM significantly suppressed colony formation in B-lymphoma cells. This suggests that this compound may offer a novel therapeutic approach for lymphoma treatment .

3. Neuroprotective Effects

Research indicates that this compound can ameliorate ischemic brain injury by enhancing neuroprotective factors following middle cerebral artery occlusion in rat models. This effect underscores its potential for treating neurodegenerative diseases .

Safety and Toxicology

Long-term studies involving non-human primates have shown that this compound can serve as a reversible male contraceptive with minimal health risks at doses up to 0.1 mg/kg body weight over extended periods (up to 126 weeks). No major health issues were reported, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental assays are recommended for assessing Triptonide’s cytotoxicity in vitro, and how should controls be designed?

  • Methodology : Use standardized assays like MTT or CCK-8 to measure cell viability. Include positive controls (e.g., cisplatin for apoptosis induction) and negative controls (untreated cells with equivalent solvent exposure) to validate results. Ensure replicates (n ≥ 3) and statistical power analysis to minimize Type I/II errors .

Q. How can researchers determine the optimal dosing range of this compound in animal models for toxicity studies?

  • Methodology : Conduct dose-escalation studies in rodents, starting with 10% of the LD50 (if known) or computational predictions (e.g., ProTox-II). Monitor biomarkers (ALT/AST for hepatotoxicity, BUN/creatinine for nephrotoxicity) and use Hill equation modeling to establish dose-response curves .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

  • Methodology : Combine HPLC (≥95% purity threshold) with NMR (1H/13C for functional groups) and high-resolution mass spectrometry (HRMS) for molecular confirmation. Cross-validate with reference standards from peer-reviewed sources .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects be systematically resolved?

  • Methodology : Perform pathway enrichment analysis (e.g., KEGG, GO) on RNA-seq data to identify context-dependent signaling networks. Use CRISPR-Cas9 knockouts of key mediators (e.g., NF-κB, Caspase-3) in dual-reporter cell lines to isolate mechanistic drivers .

Q. What computational strategies are effective for predicting this compound’s off-target interactions in silico?

  • Methodology : Employ molecular docking (AutoDock Vina, Glide) against curated target libraries (e.g., ChEMBL, PDB). Validate predictions with surface plasmon resonance (SPR) or thermal shift assays (TSA) to quantify binding affinities .

Q. How should researchers design a longitudinal study to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship in heterogeneous tumor models?

  • Methodology : Use orthotopic or patient-derived xenograft (PDX) models with serial blood/tissue sampling. Apply non-compartmental analysis (NCA) for AUC/Cmax and link to PD endpoints (e.g., tumor volume, biomarker modulation) via Emax models .

Q. What statistical approaches mitigate bias in this compound’s clinical trial data when comparing it to existing chemotherapeutics?

  • Methodology : Use propensity score matching (PSM) to balance covariates (e.g., age, disease stage) in retrospective cohorts. For prospective trials, implement adaptive randomization and Bayesian hierarchical models to account for heterogeneity .

Q. Methodological Frameworks for Data Interpretation

Q. How can researchers apply the PICOT framework to structure a clinical study on this compound’s efficacy in autoimmune disorders?

  • Population : Patients with moderate-to-severe rheumatoid arthritis (RA).
  • Intervention : Oral this compound (50 mg/day) vs. methotrexate (15 mg/week).
  • Comparison : Placebo-controlled, double-blinded.
  • Outcome : DAS28-CRP score reduction at 12 weeks.
  • Time : 6-month follow-up for relapse rates.
  • Rationale: Aligns with evidence synthesis and systematic review protocols .

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s neuroprotective effects?

  • Methodology : Prioritize 3D neurospheres or iPSC-derived neurons for mechanistic studies. Transition to transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) for translational validation. Justify model choice via power analysis and ethical review .

Q. Data Reporting and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies when reporting negative results?

  • Methodology : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Publish raw data (e.g., flow cytometry .fcs files, microscopy images) in public repositories (Figshare, Zenodo) with detailed metadata. Disclose assay lot numbers and equipment calibration logs .

Properties

IUPAC Name

(1S,2S,4S,5S,7S,9S,11S,13S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14H,4-7H2,1-3H3/t11-,12-,13-,14-,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOVVKGLGOOUKI-ZHGGVEMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2=O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4(C2=O)O7)COC6=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317412
Record name (-)-Triptonide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38647-11-9
Record name (-)-Triptonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38647-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triptonide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triptonide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165677
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Record name 38647-11-9
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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